Cereclor
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Overview
Description
Cereclor is a trade name for a range of chlorinated paraffins produced by Ineos Chlor Ltd. These compounds are created through the controlled chlorination of specific paraffinic hydrocarbon fractions. This compound is widely used as an extreme pressure additive in gear oils and metalworking lubricants, a secondary plasticizer in polyvinyl chloride (PVC), a plasticizer for chemical-resistant paints, and a flame retardant additive for plastics, rubbers, and textiles .
Preparation Methods
Cereclor is synthesized by the chlorination of paraffinic hydrocarbons. The process involves the reaction of chlorine gas with paraffinic hydrocarbons under controlled conditions. The degree of chlorination can vary, resulting in different grades of this compound with varying chlorine content. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Cereclor primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions can include:
Nucleophilic substitution: Chlorine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation: this compound can undergo oxidation reactions, especially under harsh conditions, leading to the formation of chlorinated alcohols and acids.
Reduction: Reduction reactions can remove chlorine atoms, converting this compound back to its hydrocarbon form.
Scientific Research Applications
Cereclor has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as an additive in lubricants and metalworking fluids.
Biology: Investigated for its potential effects on biological systems, including its use as a plasticizer in medical devices.
Medicine: Studied for its potential use in drug delivery systems due to its plasticizing properties.
Industry: Widely used in the production of PVC, paints, coatings, adhesives, sealants, and as a flame retardant
Mechanism of Action
The mechanism of action of Cereclor as an extreme pressure additive involves the formation of a low-shear-strength chloride film on metal surfaces. This film reduces friction between metal surfaces in contact, preventing surface damage and improving tool life in metal cutting operations. The exact molecular targets and pathways involved in this process are still a subject of research .
Comparison with Similar Compounds
Cereclor is unique among chlorinated paraffins due to its specific chlorination process and the resulting range of products with varying chlorine content. Similar compounds include:
Chlorinated paraffins: These are similar in structure but may have different degrees of chlorination and chain lengths.
Polychlorinated biphenyls (PCBs): These compounds also contain chlorine atoms but have a different chemical structure and are used in different applications.
Chlorinated polyethylene (CPE): Another chlorinated compound used as a plasticizer and flame retardant
This compound stands out due to its versatility and wide range of applications in various industries.
Properties
CAS No. |
108171-27-3; 63449-39-8 |
---|---|
Molecular Formula |
C24H44Cl6 |
Molecular Weight |
545.3 g/mol |
IUPAC Name |
4,8,11,14,17,21-hexachlorotetracosane |
InChI |
InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3 |
InChI Key |
QKUNKVYPGIOQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl |
boiling_point |
Decomposes (NTP, 1992) |
Color/Form |
Generally they are viscous liquids. Light yellow to amber, thick, oily liquid. Colorless to pale yellow liquids |
density |
1.17 at 77 °F (NTP, 1992) 1.00-1.07 |
flash_point |
greater than 450 °F (NTP, 1992) >200 °C closed cup (C>17, >42% Cl) |
physical_description |
Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992) DryPowder; Liquid |
solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) Insol in water; slightly sol in alcohol; miscible with benzene, chloroform, ether, carbon tetrachloride Insol in glycerine; sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils. Practically insoluble in water and lower alcohols; soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another. |
vapor_pressure |
Nonvolatile (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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